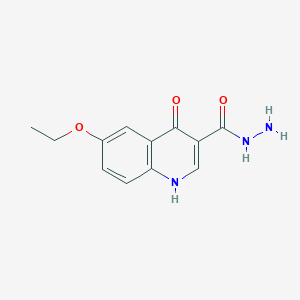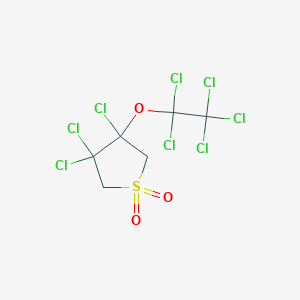
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es wird in der organischen Synthese häufig als Schutzgruppe für Amine verwendet, da es stabil ist und sich unter milden Bedingungen leicht entfernen lässt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] erfolgt typischerweise durch Reaktion von (1R,2R)-2-(Dimethylamino)cyclopentylamin mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Produkt wird in der Regel in Reinraumumgebungen hergestellt, um eine hohe Qualität und die Einhaltung gesetzlicher Vorschriften zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] unterliegt verschiedenen chemischen Reaktionen, darunter:
Entschützung: Abspaltung der Boc-Gruppe unter Verwendung von Säuren wie Trifluoressigsäure (TFA) oder Salzsäure (HCl) in organischen Lösungsmitteln.
Substitution: Reaktion mit Elektrophilen unter Bildung substituierter Derivate.
Oxidation und Reduktion: Obwohl seltener, kann es unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Entschützung: TFA, HCl oder Oxalylchlorid in Methanol.
Substitution: Verschiedene Elektrophile unter sauren oder basischen Bedingungen.
Oxidation und Reduktion: Spezifische Oxidations- oder Reduktionsmittel, abhängig von der gewünschten Transformation.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen entschützte Amine, substituierte CyclopentylAmine und andere Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:
Chemie: Als Schutzgruppe für Amine in der organischen Synthese.
Biologie: Bei der Synthese biologisch aktiver Moleküle und Peptide.
Medizin: Als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen.
Industrie: Bei der Produktion von Feinchemikalien und pharmazeutischen Zwischenprodukten.
Wirkmechanismus
Der Wirkmechanismus von N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] beruht hauptsächlich auf seiner Rolle als Schutzgruppe. Die Boc-Gruppe stabilisiert die Aminfunktionalität und verhindert unerwünschte Reaktionen während synthetischer Prozesse. Die Boc-Gruppe kann unter milden sauren Bedingungen selektiv entfernt werden, wodurch das freie Amin für weitere Reaktionen freigelegt wird .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with electrophiles to form substituted derivatives.
Oxidation and Reduction: Though less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or oxalyl chloride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amines, substituted cyclopentylamines, and other derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Boc-Ethylendiamin: Ein weiteres Boc-geschütztes Amin, das in der organischen Synthese verwendet wird.
N-Boc-Piperidin: Ein Boc-geschütztes Piperidin, das bei der Synthese von Pharmazeutika verwendet wird.
Einzigartigkeit
N-Boc-[(1R,2R)-2-(Dimethylamino)cyclopentanamin] ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins einer Dimethylaminogruppe einzigartig, die im Vergleich zu anderen Boc-geschützten Aminen eine besondere Reaktivität und Stabilität verleiht.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(dimethylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15) |
InChI-Schlüssel |
GBYOXNVJBVMRCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)


![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)
